

3-Bromo-2-chloro-5-iodopyridine supplier information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-chloro-5-iodopyridine**

Cat. No.: **B1452450**

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An In-Depth Technical Guide to **3-Bromo-2-chloro-5-iodopyridine** for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures with high precision is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials.^[1] **3-Bromo-2-chloro-5-iodopyridine** has emerged as a uniquely powerful building block for researchers and drug development professionals. Its distinction lies in the strategic placement of three different halogen atoms on the pyridine core. This tri-halogenated structure is not a redundancy; rather, it offers a tiered platform for sequential, site-selective functionalization, enabling the construction of intricate molecules that would be challenging to assemble through other means.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows chemists to introduce different substituents in a controlled, stepwise manner.^{[2][3]} This guide serves as a comprehensive technical resource, providing in-depth information on the properties, synthesis, supplier landscape, and strategic applications of **3-Bromo-2-chloro-5-iodopyridine**, with a focus on empowering scientists to leverage its full synthetic potential.

Physicochemical Properties and Characterization

3-Bromo-2-chloro-5-iodopyridine is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.^[4] A thorough understanding of its fundamental properties is the first step in its effective application.

Property	Value	Source(s)
CAS Number	1211586-80-9	[5][6][7][8]
Molecular Formula	C ₅ H ₂ BrClI	[5][8]
Molecular Weight	318.34 g/mol	[5][7][8]
Appearance	White to light yellow solid	[4]
Density	~2.4 ± 0.1 g/cm ³	[5]
Boiling Point	304.7 ± 42.0 °C at 760 mmHg	[5]
SMILES	C1=C(C=NC(=C1Br)Cl)I	[8]
InChIKey	DVYGSKKFDUFJQZ- UHFFFAOYSA-N	[8]

For unambiguous identification, mass spectrometry would show a characteristic isotopic pattern due to the presence of bromine and chlorine. ¹H NMR spectroscopy is relatively simple, exhibiting two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

Supplier Information for Research and Development

The quality and purity of starting materials are critical for reproducible and successful synthetic outcomes. When procuring **3-Bromo-2-chloro-5-iodopyridine**, researchers should always request a Certificate of Analysis (CoA) to verify purity and identity. The following table lists several suppliers offering this reagent.

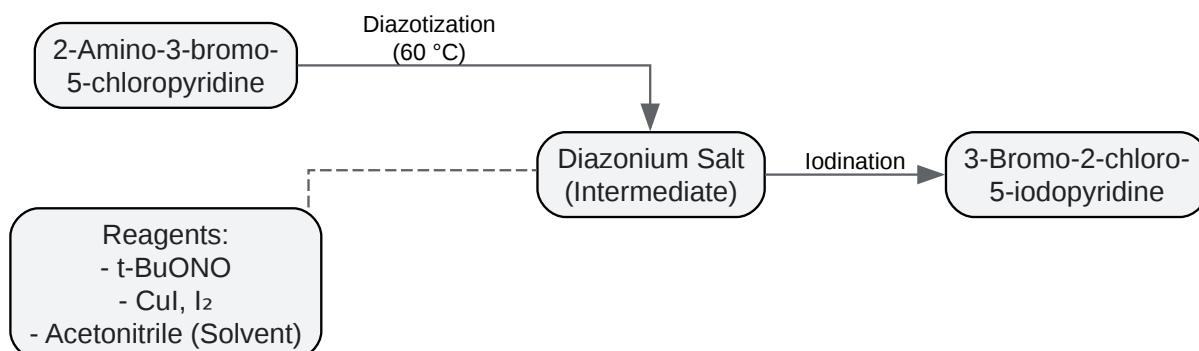
Supplier	Purity	Available Quantities	CAS Number
Shanghai Aladdin Biochemical Technology Co.	≥97.0%	1g, 5g, 10g, 25g	1211586-80-9
Sunway Pharm Ltd	97%	1g, 5g, 10g	1211586-80-9
BLD Pharm	97%	Inquire	1211586-80-9
Dayang Chem (Hangzhou) Co., Ltd.	98.0%	100g, 1kg, 100kg	1211586-80-9
Shanghai Jizhi Biochemical Technology Co.	97.0%	1g, 5g, 10g, 25g	1211586-80-9

Note: Availability and purity levels are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis Pathway and Experimental Protocol

The most common and efficient synthesis of **3-Bromo-2-chloro-5-iodopyridine** involves a Sandmeyer-type diazotization reaction starting from 2-amino-3-bromo-5-chloropyridine. This method is advantageous due to the availability of the starting amine and the generally high yields achieved.[9][10]

The reaction proceeds by converting the primary amino group into a diazonium salt using a nitrite source, such as tert-butyl nitrite. This highly reactive intermediate is then subjected to an in-situ iodination, often facilitated by elemental iodine and a copper(I) iodide catalyst. The copper catalyst is crucial for promoting the smooth conversion of the diazonium intermediate to the final iodo-product.

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Caption: Synthesis workflow for **3-Bromo-2-chloro-5-iodopyridine**.

Detailed Synthesis Protocol

This protocol is adapted from a patented procedure and provides a robust method for laboratory-scale synthesis.[10]

Materials:

- 2-Amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol)
- Acetonitrile (100 mL)
- Elemental Iodine (48.9 g, 192.8 mmol)
- Cuprous Iodide (Cul) (23.9 g, 125.3 mmol)
- tert-Butyl nitrite (14.9 g, 144.6 mmol)
- Ethyl acetate
- Saturated aqueous sodium thiosulfate
- Anhydrous sodium sulfate
- Methanol

- 500 mL three-necked flask, ice bath, magnetic stirrer

Procedure:

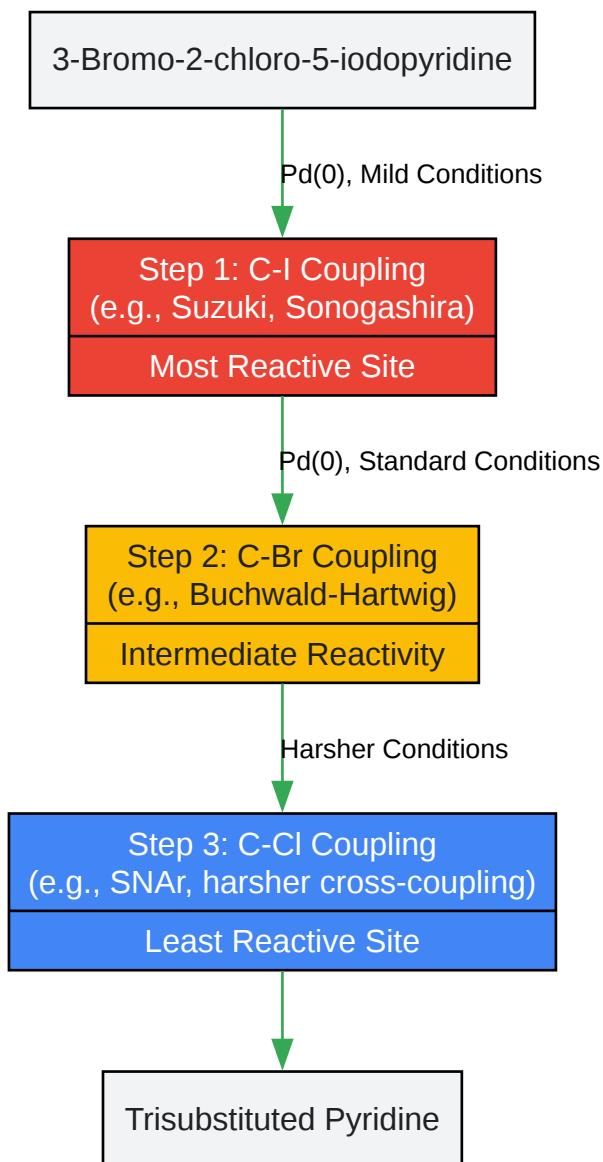
- Under a nitrogen atmosphere, charge a 500 mL three-necked flask with acetonitrile (100 mL), elemental iodine (48.9 g), cuprous iodide (23.9 g), and tert-butyl nitrite (14.9 g).
- Cool the mixture in an ice bath.
- Slowly add 2-amino-3-bromo-5-chloropyridine (20.0 g) to the cooled reaction mixture.
- Remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 2 hours.
- After the reaction is complete (monitor by TLC or LC-MS), cool the mixture and add water (45 mL) to quench the reaction.
- Collect the resulting solid by filtration and wash the filter cake with ethyl acetate (45 mL).
- Transfer the combined filtrates to a separatory funnel and extract the aqueous phase with ethyl acetate (2 x 200 mL).
- Combine all organic phases and wash with saturated aqueous sodium thiosulfate (2 x 110 mL) to remove excess iodine, followed by drying over anhydrous sodium sulfate.
- Remove the solvent by concentration under reduced pressure.
- Slurry the resulting residue with a small amount of methanol, collect the solid by filtration, and dry to yield **3-Bromo-2-chloro-5-iodopyridine** as a white solid (typical yield: ~71%).[\[4\]](#) [\[10\]](#)

Reactivity and Strategic Applications in Cross-Coupling Chemistry

The synthetic utility of **3-Bromo-2-chloro-5-iodopyridine** is rooted in the predictable reactivity hierarchy of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[\[2\]](#)[\[3\]](#) This selectivity arises from the differences in bond dissociation energies (BDE), where

the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step.

This allows for a powerful three-step functionalization strategy, making the molecule an ideal scaffold for building diversity in drug discovery campaigns.



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Caption: Selective functionalization pathway for **3-Bromo-2-chloro-5-iodopyridine**.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol describes a general procedure for selectively coupling an arylboronic acid at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact.

Materials:

- **3-Bromo-2-chloro-5-iodopyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq)
- K_2CO_3 (2.0 eq)
- 1,4-Dioxane and Water (4:1 mixture)
- Schlenk tube or similar reaction vessel
- Inert gas (Argon or Nitrogen)

Procedure:

- To a Schlenk tube, add **3-Bromo-2-chloro-5-iodopyridine**, the arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Evacuate and backfill the vessel with an inert gas three times.
- Add the degassed dioxane/water solvent mixture via syringe.
- Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with water, followed by brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-2-chloropyridine.

Protocol 2: Subsequent Sonogashira Coupling at the C3-Bromo Position

Using the product from Protocol 1, this procedure functionalizes the C-Br bond.

Materials:

- 5-Aryl-3-bromo-2-chloropyridine (1.0 eq)
- Terminal alkyne (1.5 eq)
- $PdCl_2(PPh_3)_2$ (0.03 eq)
- Copper(I) Iodide (CuI) (0.05 eq)
- Triethylamine (Et_3N) (3.0 eq)
- Anhydrous, deoxygenated THF or DMF
- Schlenk flask

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the 5-aryl-3-bromo-2-chloropyridine, $PdCl_2(PPh_3)_2$, and CuI .
- Add the anhydrous solvent (THF or DMF) followed by triethylamine.
- Add the terminal alkyne dropwise to the mixture.

- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield the 3-alkynyl-5-aryl-2-chloropyridine.

Safety and Handling

3-Bromo-2-chloro-5-iodopyridine is a hazardous chemical and must be handled with appropriate safety precautions.[\[8\]](#)[\[11\]](#)

Hazard Class	GHS Statement
Acute Toxicity	H302: Harmful if swallowed
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory	H335: May cause respiratory irritation

Handling and Storage:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[\[12\]](#)
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[\[11\]](#)[\[13\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[\[7\]](#) Recommended storage is under an inert atmosphere at 2–8 °C.[\[4\]](#)
- Spills: In case of a spill, avoid generating dust. Clear the area, wear appropriate PPE, and clean up using dry methods (e.g., scoop into a suitable container for disposal).[\[11\]](#)

First-Aid Measures:

- If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[11]
- If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Conclusion

3-Bromo-2-chloro-5-iodopyridine is more than just a halogenated heterocycle; it is a sophisticated synthetic platform. Its well-defined reactivity hierarchy provides chemists with a reliable and powerful tool for the stepwise construction of highly functionalized pyridine derivatives. This capability is invaluable in the rational design of new pharmaceuticals, agrochemicals, and advanced materials. By understanding its properties, synthesis, and selective reactivity, researchers can unlock new avenues for molecular innovation and accelerate the development of next-generation chemical entities.

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- To cite this document: BenchChem. [3-Bromo-2-chloro-5-iodopyridine supplier information]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1452450#3-bromo-2-chloro-5-iodopyridine-supplier-information>

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